![molecular formula C18H13N3O3S B5172051 N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5172051.png)
N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis
The synthesized compounds were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .Scientific Research Applications
Antibacterial Applications
The compound has been synthesized and evaluated for its antibacterial properties . Certain derivatives of the compound exhibited promising activity against Staphylococcus aureus, a common cause of bacterial infections .
Antitubercular Applications
Benzothiazole-based compounds, which include this compound, have been synthesized and evaluated for their antitubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some showed better inhibition potency against M. tuberculosis .
Ecosystem Research Applications
While not directly related to the compound, the identifier “Oprea1_400057” is associated with the Operational Potential of Ecosystem Research Applications (OPERAs) project . This project aims to improve understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .
Drug-likeness Research
The compound’s drug-likeness properties could be of interest in pharmaceutical research. Drug-likeness is a qualitative property of chemicals that indicates how likely a substance is to become an orally active drug in humans .
Fibroblast Growth Factor Antagonist
Benzothiazole derivatives, including this compound, have potential applications as fibroblast growth factor antagonists . This could have implications in the treatment of diseases where fibroblast growth factors play a role, such as certain types of cancer .
Autotaxin Inhibitor
The compound could potentially act as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in several diseases, including cancer and chronic inflammatory diseases .
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-15(20-18-19-13-7-3-4-8-14(13)25-18)9-10-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXHINOEZKZYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide |
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